1,4-Dioxane-2,3-dione, 5,6-dimethyl-

Description

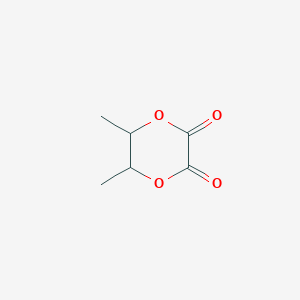

1,4-Dioxane-2,3-dione, 5,6-dimethyl- is a cyclic dione derivative with a 1,4-dioxane backbone substituted with methyl groups at positions 5 and 5. For instance, derivatives such as Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate (C₁₂H₂₀O₈, molecular weight 292.284) highlight the influence of ester and methoxy substituents on stereochemistry and reactivity .

Properties

CAS No. |

89093-67-4 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

5,6-dimethyl-1,4-dioxane-2,3-dione |

InChI |

InChI=1S/C6H8O4/c1-3-4(2)10-6(8)5(7)9-3/h3-4H,1-2H3 |

InChI Key |

VVOHLHIECXZSHS-UHFFFAOYSA-N |

SMILES |

CC1C(OC(=O)C(=O)O1)C |

Canonical SMILES |

CC1C(OC(=O)C(=O)O1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Dioxane-2,5-dione, 3,6-dimethyl-

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.1253

- Key Differences :

- The dione groups are at positions 2,5 (vs. 2,3 in the target compound), and methyl substituents are at 3,6 (vs. 5,6).

- Thermodynamic

- ΔfH°solid: -792.1 ± 1.7 kJ/mol (indicative of stability in solid state)

- ΔcH°solid: -2712.5 ± 1.7 kJ/mol (combustion enthalpy) .

- Applications : Likely used in polymer synthesis (e.g., lactide analogs) due to its structural similarity to lactic acid derivatives.

1,4-Dioxane-2,3-dione, 5-(4-nitrophenyl)-, (±)-

- Molecular Formula: C₁₀H₇NO₆

- Molecular Weight : 237.166

- Key Differences: A nitro-phenyl group at position 5 introduces strong electron-withdrawing effects, altering reactivity compared to methyl substituents. Potential use in electrophilic reactions or as a precursor in pharmaceutical synthesis .

Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

- Molecular Formula : C₁₂H₂₀O₈

- Molecular Weight : 292.284

- Key Differences :

Comparison with Non-Dioxane Diones

Diphacinone (2-(diphenylacetyl)indan-1,3-dione)

Indolin-2,3-dione Derivatives

- Key Findings :

Data Table: Key Comparative Properties

Q & A

Q. What are the established synthetic routes for 1,4-Dioxane-2,3-dione, 5,6-dimethyl-?

Methodological Answer: The compound is synthesized via cyclization of lactic acid derivatives. A common route involves the controlled dehydration of lactic acid under vacuum or catalytic conditions to form the cyclic dimer (lactide). Key steps include:

- Ring-opening polymerization precursors : Use tin(II) octoate as a catalyst at 140–180°C to achieve high-purity lactide .

- Stereochemical control : Racemic mixtures (DL-lactide) are obtained by heating L- or D-lactic acid, while stereocomplexes require enantiopure starting materials .

- Purification : Recrystallization in ethyl acetate or toluene removes unreacted monomers and oligomers .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and detect impurities (e.g., residual lactic acid). Chemical shifts for methyl groups appear at δ 1.6–1.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) quantify purity (>95% required for biomedical applications) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ions (m/z 144.1 for [M+H]) and degradation byproducts .

Q. How should this compound be stored to prevent hydrolytic degradation?

Methodological Answer:

- Storage conditions : Anhydrous environments (argon/vacuum-sealed containers) at –20°C minimize hydrolysis. Desiccants like molecular sieves are critical .

- Handling : Use glove boxes under nitrogen for sensitive applications (e.g., polymer synthesis). Hydrolysis rates increase at pH < 4 or > 9, requiring pH-neutral buffers during dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies across studies?

Methodological Answer: Discrepancies arise from variations in experimental parameters. To address this:

- Control pH and oxidant concentration : For advanced oxidation processes (AOPs), maintain pH 3–5 for optimal Fenton reagent activity (e.g., 0.1 mM Fe and 10 mM HO) .

- Monitor intermediates : Use LC-QTOF-MS to track degradation byproducts (e.g., lactic acid, formic acid) and adjust treatment duration accordingly .

- Standardize metrics : Report degradation efficiency as % TOC removal rather than parent compound conversion to account for mineralization .

Q. Table 1. Degradation Efficiency of Advanced Oxidation Processes (AOPs)

| Method | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| UV/HO | 254 nm, 50 mJ/cm | 85% in 120 min | |

| Fenton | pH 3, Fe/HO = 1:100 | 92% in 60 min | |

| Photocatalysis | TiO, visible light | 68% in 180 min |

Q. What computational tools predict the environmental fate of 1,4-Dioxane-2,3-dione, 5,6-dimethyl-?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradation half-lives using EPI Suite™ or TEST software. Input SMILES strings (e.g.,

CC1OC(=O)C(C)OC1=O) to estimate persistence . - Molecular dynamics simulations : Analyze hydrolysis pathways in aqueous environments using GROMACS. Key parameters include solvation free energy and transition-state barriers .

- Ecotoxicity profiling : Use ECOSAR to estimate LC values for aquatic organisms, leveraging fragment-based contributions .

Q. How do stereochemical variations impact polymer properties in biomedical applications?

Methodological Answer:

- Stereocomplex crystallization : Blend poly(L-lactide) (PLLA) and poly(D-lactide) (PDLA) to enhance thermal stability (melting point ↑ from 180°C to 230°C) .

- In vivo degradation rates : L-lactide degrades faster than D-enantiomers due to enzyme specificity (e.g., proteinase K) .

- Mechanical testing : Perform tensile modulus assays (ASTM D638) and DSC to correlate stereopurity with material performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.